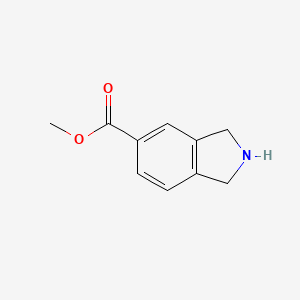

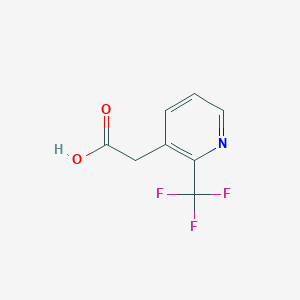

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene

説明

科学的研究の応用

Cobalt-Catalyzed Carbonylation for Synthesis of Fluorinated Benzoic Acids

The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro- and chloro, fluorobenzenes, including compounds structurally related to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, has been explored for the chemoselective synthesis of various fluorobenzoic acid derivatives. This method provides a reliable approach to access fluorinated benzoic acids from available raw materials with good yields, highlighting the intact preservation of fluorine substituents during reactions facilitated by cobalt catalysts (Boyarskiy et al., 2010).

Applications in Lithium-Ion Batteries

The compound 4-bromo-2-fluoromethoxybenzene (BFMB), closely related to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, has been studied as a novel bifunctional electrolyte additive for lithium-ion batteries. It demonstrates the ability to electrochemically polymerize to form a protective polymer film on the battery's electrode, contributing to overcharge protection and improved fire retardancy, without adversely affecting the battery's normal cycle performance (Zhang Qian-y, 2014).

Improved Synthetic Routes

Research on improving the synthesis of compounds structurally similar to 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, like 1,4-Bis(bromomethyl)-2-fluorobenzene, has led to the development of more efficient processes. These include optimizations in bromination steps and overall yield improvements, underscoring the importance of these compounds in various chemical synthesis contexts (Song Yan-min, 2007).

Photofragment Translational Spectroscopy

The ultraviolet photodissociation dynamics of compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, which share structural characteristics with 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, have been studied using photofragment translational spectroscopy. These studies contribute to a deeper understanding of the photodissociation mechanisms and the effects of fluorine substitution on these processes (Xi-Bin Gu et al., 2001).

特性

IUPAC Name |

2-bromo-1-(ethoxymethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWITPVIWVZLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)

![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)